N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2.ClH/c1-15-7-12-19-20(16(15)2)23-22(30-19)26(14-13-24(3)4)21(27)17-8-10-18(11-9-17)31(28,29)25(5)6;/h7-12H,13-14H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOXPRZYIUJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C18H21ClN4O3S2
- Molecular Weight : Approximately 440.96 g/mol
- Functional Groups : Dimethylaminoethyl group, benzo[d]thiazole moiety, and sulfamoyl group.
The synthesis of this compound involves multi-step organic reactions that are typically characterized by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm structural integrity and purity .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This modulation may lead to various therapeutic effects, including:
- Anti-inflammatory effects
- Antimicrobial activity
- Antiproliferative properties
These activities are significant in the context of developing new therapeutic agents .
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities. For instance:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess antimicrobial properties, making them valuable in treating infections .
- Antiproliferative Effects : Studies have shown that benzothiazole compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, indicating their potential use in neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- A study published in Europe PMC highlighted the synthesis and evaluation of various benzothiazole systems showing significant antimicrobial and antiviral activity .
- Research focusing on the pharmacological properties of benzothiazoles reported their effectiveness against inflammation-related conditions and their role in modulating neurochemical pathways .
Applications in Medicinal Chemistry
Due to its structural properties and biological activity, this compound is of considerable interest in medicinal chemistry. Its potential applications include:
- Development of new antimicrobial agents.
- Exploration as a lead compound for anti-inflammatory drugs.
- Investigation as a candidate for cancer therapy due to its antiproliferative effects.
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Notes:
- Thiazole Substituents: The target compound’s 4,5-dimethyl substitution contrasts with the 6-ethoxy () and 4-ethoxy () groups in analogs. Ethoxy groups may enhance lipophilicity, while dimethyl substituents could influence steric hindrance and metabolic stability.
- Sulfonamide Variations: The dimethylsulfamoyl group in the target compound differs from the 4-methylpiperidin-sulfonyl () and N-methyl-N-phenylsulfamoyl () groups. These variations impact electronic properties and target binding; for example, bulky aryl groups (e.g., phenyl in ) may reduce solubility but improve receptor selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) yields thiazole cores . Subsequent sulfonylation and dimethylamine coupling steps require controlled stoichiometry and solvent polarity adjustments (e.g., THF for dimethylamine reactions) to optimize yields. Reaction time and temperature must be monitored to avoid side products like over-sulfonated derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR/LC-MS data be resolved?
- Methodological Answer : Use a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR can confirm dimethylamino protons (~δ 2.2–2.5 ppm) and aromatic protons in the benzo[d]thiazolyl moiety (~δ 7.0–8.0 ppm). Discrepancies in integration ratios may arise from paramagnetic impurities; recrystallization in ethanol or DCM/hexane mixtures can improve purity . LC-MS discrepancies (e.g., adduct formation) require ionization parameter adjustments (e.g., ESI vs. APCI) and cross-validation with elemental analysis .
Q. What solvent systems are suitable for solubility and formulation studies, given its structural complexity?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective for initial solubility screening. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cellular toxicity. Hydrophilic-lipophilic balance (HLB) adjustments using surfactants (e.g., Tween-80) or co-solvents (PEG-400) can enhance aqueous solubility. Precipitation issues in buffered media (pH 7.4) may require pH titration or salt formation (e.g., hydrochloride salt stabilization) .
Advanced Research Questions
Q. How can reaction mechanisms for thiazole ring formation and sulfamoyl group incorporation be validated experimentally?
- Methodological Answer : Isotopic labeling (e.g., N or S) coupled with tandem MS can track sulfamoyl group transfer during coupling reactions. Kinetic studies under varying temperatures (25–80°C) and catalyst loads (e.g., DMAP) can elucidate rate-determining steps. Computational DFT simulations (e.g., Gaussian09) can model transition states for thiazole cyclization, with validation via X-ray crystallography of intermediates .
Q. What strategies address contradictions in biological activity data across different assay models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if IC50 values conflict between fluorometric and colorimetric assays, test for compound interference (e.g., autofluorescence) or matrix effects (serum protein binding). Apply the quadripolar methodological model to reconcile theoretical assumptions (e.g., target specificity) with empirical data through iterative hypothesis testing .
Q. How can computational modeling predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor to estimate metabolic sites (e.g., dimethylamino demethylation). Molecular docking (AutoDock Vina) can identify off-target interactions with cytochrome P450 isoforms. Validate predictions with in vitro microsomal stability assays (human liver microsomes) and Ames toxicity screening. Discrepancies between predicted and observed toxicity require structural optimization (e.g., replacing labile ester groups) .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics while minimizing animal use?
- Methodological Answer : Employ cassette dosing (N-in-1 protocol) to assess multiple derivatives simultaneously in a single cohort. Use LC-MS/MS for high-sensitivity quantification of plasma concentrations. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to human profiles, reducing redundant in vivo trials. Validate bioavailability via dual-labeling (e.g., H and C) to track parent compound and metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
